Superior CB1 Cannabinoid Receptor Binding Affinity of the 2-Aminomethyl-Derived Scaffold Compared with Δ⁹-THC and WIN 55212-2
The cyclopenta[b]thiophene-2-ylmethanamine scaffold yields potent cannabinoid receptor agonists. In direct head-to-head competition binding assays on human CB1 receptors stably expressed in CHO cells, the cyclopenta[b]thiophene-derived cannabinoid CP 55,940 (which incorporates the 2-aminomethyl-substituted core) exhibited a Ki of 2.26 nM, representing 41-fold higher affinity than WIN 55212-2 (Ki = 93 nM) and 3.1-fold higher affinity than Δ⁹-THC (Ki = 7.1 nM) [1]. This quantitative advantage at the receptor level translates to substantially lower dosing requirements in functional assays and in vivo models.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 2.26 nM (CP 55,940, incorporating the cyclopenta[b]thiophene-2-ylmethanamine scaffold) |
| Comparator Or Baseline | WIN 55212-2 Ki = 93 nM; Δ⁹-THC Ki = 7.1 nM |
| Quantified Difference | 41-fold over WIN 55212-2; 3.1-fold over Δ⁹-THC |
| Conditions | Human CB1 receptor, CHO-CB1 cell membranes, [³H]CP 55,940 radioligand competition binding assay (Rinaldi-Carmona et al., 1996) |
Why This Matters
Higher receptor affinity enables lower effective concentrations in pharmacological studies, reducing off-target effects and conserving valuable compound material in screening campaigns.
- [1] Rinaldi-Carmona M, Calandra B, Shire D, et al. Characterization of two cloned human CB1 cannabinoid receptor isoforms. J Pharmacol Exp Ther. 1996;278(2):871-878. PMID: 8768742. View Source
